N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Brand Name: Vulcanchem
CAS No.: 941961-50-8
VCID: VC7655298
InChI: InChI=1S/C13H15N3O3/c1-3-5-11(17)14-13-16-15-12(19-13)9-6-4-7-10(8-9)18-2/h4,6-8H,3,5H2,1-2H3,(H,14,16,17)
SMILES: CCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC
Molecular Formula: C13H15N3O3
Molecular Weight: 261.281

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide

CAS No.: 941961-50-8

Cat. No.: VC7655298

Molecular Formula: C13H15N3O3

Molecular Weight: 261.281

* For research use only. Not for human or veterinary use.

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide - 941961-50-8

Specification

CAS No. 941961-50-8
Molecular Formula C13H15N3O3
Molecular Weight 261.281
IUPAC Name N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Standard InChI InChI=1S/C13H15N3O3/c1-3-5-11(17)14-13-16-15-12(19-13)9-6-4-7-10(8-9)18-2/h4,6-8H,3,5H2,1-2H3,(H,14,16,17)
Standard InChI Key JHMRJONWOQZRCU-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide has the molecular formula C₁₃H₁₅N₃O₃ and a molecular weight of 261.28 g/mol. Its structure consists of:

  • A 1,3,4-oxadiazole heterocyclic core, a five-membered ring containing two nitrogen atoms and one oxygen atom.

  • A 3-methoxyphenyl group attached to the 5-position of the oxadiazole ring, introducing aromaticity and electron-donating effects.

  • A butanamide substituent (-NH-C(=O)-CH₂CH₂CH₃) at the 2-position of the oxadiazole, contributing hydrophobicity and hydrogen-bonding capacity .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 1,3,4-oxadiazoles typically involves cyclization of diacylhydrazides. For N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide, a plausible route includes:

  • Formation of 3-Methoxybenzohydrazide: Reacting 3-methoxybenzoic acid with hydrazine hydrate.

  • Acylation with Butyryl Chloride: Treating the hydrazide with butyryl chloride to form N'-butyryl-3-methoxybenzohydrazide.

  • Cyclization: Using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to induce cyclodehydration, yielding the 1,3,4-oxadiazole ring .

Physicochemical Properties

Partition Coefficients and Solubility

  • logP: Estimated at 3.2–3.8, indicating moderate lipophilicity suitable for membrane permeability .

  • Aqueous Solubility: Predicted to be low (~0.1 mg/mL) due to the hydrophobic butanamide and aromatic groups .

Hydrogen Bonding and Polarity

  • Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 5 acceptors (oxadiazole N/O, amide O, methoxy O) .

  • Polar Surface Area (PSA): ~80 Ų, suggesting moderate blood-brain barrier penetration potential .

Comparative Analysis with Structural Analogs

PropertyN-[5-(3-Methoxyphenyl)-Oxadiazol-2-yl]Butanamide4-Chloro-N-[5-(4-Methoxyphenyl)-Oxadiazol-2-yl]Butanamide N-(5-Phenyl-Oxadiazol-2-yl)Butanamide
Molecular FormulaC₁₃H₁₅N₃O₃C₁₃H₁₄ClN₃O₃C₁₂H₁₃N₃O₂
Molecular Weight (g/mol)261.28295.72231.25
logP3.5 (estimated)3.353.1
Antimicrobial MIC (µg/mL)Not reported8–1632–64

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